molecular formula C16H20ClN3O4S B1680539 瑞美司他(盐酸盐) CAS No. 1187075-34-8

瑞美司他(盐酸盐)

货号 B1680539
CAS 编号: 1187075-34-8
分子量: 385.9 g/mol
InChI 键: BVXPKDRKHXARHY-HAAWTFQLSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Resminostat is an orally administered histone deacetylase (HDAC) inhibitor that potentially represents a novel therapy for a broad spectrum of oncology indications . It has shown selectivity for class I, IIB, and IV HDAC enzymes with a particular specificity toward inhibiting the protein HDAC6, which is active in metastasis . It has the potential to provide significant benefit to patients by inhibiting tumor progression and metastasis, inducing tumor regression, and enhancing the body’s own immune response to cancer .


Molecular Structure Analysis

Resminostat (hydrochloride) has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol . It is a crystalline solid .


Physical And Chemical Properties Analysis

Resminostat (hydrochloride) is a crystalline solid . It has a molecular formula of C16H20ClN3O4S and a molar mass of 385.87 g/mol .

科学研究应用

1. 癌症治疗研究

瑞美司他是一种口服组蛋白去乙酰化酶羟胺酸盐抑制剂,已在癌症治疗的背景下得到广泛研究。当与其他癌症药物联合使用时,它显示出潜力。例如:

  • 在 I 期研究中,瑞美司他与抗癌化疗药物 S-1 联合用作日本胆道或胰腺癌患者的二线治疗,显示出有希望的疾病控制率 (Ikeda 等,2018)
  • 一项针对晚期肝细胞癌 (HCC) 的研究表明,瑞美司他和激酶抑制剂索拉非尼的组合可能有效,尤其是在基线血小板计数正常至高的患者中 (Tak 等,2018)
  • 在 I/II 期临床试验中,探索了瑞美司他和索拉非尼的组合,用于索拉非尼复发后的晚期 HCC 患者。发现瑞美司他将间充质细胞向更上皮的表型转变,这可能有助于对索拉非尼诱导的细胞凋亡的敏感性 (Soukupová 等,2017)

2. 癌症中的作用机制

多项研究探索了瑞美司他对癌细胞发挥作用的机制:

  • 据报道,瑞美司他激活了肝细胞癌细胞中的线粒体凋亡途径。它激活线粒体通透性转换孔 (mPTP) 依赖性凋亡途径,表明其作为有价值的抗 HCC 策略的潜力 (Fu 等,2016)
  • 另一项研究调查了瑞美司他对体外多发性骨髓瘤 (MM) 细胞的影响。发现它是对 HDACs 1、3 和 6 的有效抑制剂,诱导组蛋白 H4 的超乙酰化并表现出抗骨髓瘤活性 (Mandl–Weber 等,2010)

3. 临床试验和安全性

多项临床试验评估了瑞美司他的安全性和有效性:

  • 一项 I 期研究评估了瑞美司他单药治疗日本晚期实体瘤患者的安全性和推荐剂量 (RD)。该研究得出结论,瑞美司他可以安全地用于这些患者 (Kitazono 等,2015)
  • SHELTER 研究探索了瑞美司他对索拉非尼耐药的肝细胞癌患者。该研究证实了瑞美司他作为单一疗法或与索拉非尼联合使用的良好的口服药物特征 (Bitzer 等,2011)

安全和危害

Resminostat is well tolerated in various indications in both monotherapy and in combination with other drugs . The most frequent adverse events are gastrointestinal disorders (i.e., nausea, vomiting, and diarrhea), fatigue, and thrombocytopenia (low platelet count in the blood) . The majority of adverse events are mild to moderate, manageable, and reversible .

未来方向

The clinical development of Resminostat is currently focused on cutaneous T-cell lymphoma (CTCL) . Resminostat was also investigated by 4SC and its Japanese partner Yakult Honsha in several other cancer indications . It has demonstrated significant anti-tumor activity in various human xenograft mice tumor models, and in combination with established therapies – such as irinotecan or sorafenib – generated additive, synergistic anti-tumor effects .

属性

IUPAC Name

(E)-3-[1-[4-[(dimethylamino)methyl]phenyl]sulfonylpyrrol-3-yl]-N-hydroxyprop-2-enamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.ClH/c1-18(2)11-13-3-6-15(7-4-13)24(22,23)19-10-9-14(12-19)5-8-16(20)17-21;/h3-10,12,21H,11H2,1-2H3,(H,17,20);1H/b8-5+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVXPKDRKHXARHY-HAAWTFQLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)C=CC(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=CC=C(C=C1)S(=O)(=O)N2C=CC(=C2)/C=C/C(=O)NO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Resminostat hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Resminostat (hydrochloride)
Reactant of Route 2
Resminostat (hydrochloride)
Reactant of Route 3
Resminostat (hydrochloride)
Reactant of Route 4
Resminostat (hydrochloride)
Reactant of Route 5
Resminostat (hydrochloride)
Reactant of Route 6
Resminostat (hydrochloride)

Citations

For This Compound
1
Citations
Z Jiang, Q You, X Zhang - European Journal of Medicinal Chemistry, 2019 - Elsevier
Numerous metal-containing enzymes (metalloenzymes) have been considered as drug targets related to diseases such as cancers, diabetes, anemia, AIDS, malaria, bacterial infection, …
Number of citations: 27 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。